molecular formula C13H22N2O5 B116618 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate CAS No. 328086-60-8

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate

Cat. No. B116618
M. Wt: 286.32 g/mol
InChI Key: HTQMBOWAEPNWLI-IUCAKERBSA-N
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Description

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate” is a chemical compound with the CAS Number: 328086-60-8. It appears as a colorless to yellow liquid or solid . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound involves the reaction of (S)-2-oxo-3-pyrrolidinyl ethanol and N,N’-dimethylformamide dioxane at an appropriate temperature to produce (S)-2-oxo-3-pyrrolidinyl dimethylamide. This is then reacted with Boc-methyl carbamate to give "(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate" .


Molecular Structure Analysis

The molecular formula of this compound is C13H22N2O5. Its InChI Code is 1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.33 and a density of 1.142±0.06 g/cm3 (Predicted). It has a boiling point of 471.5±20.0 °C (Predicted). The compound is stored at 2-8℃ .

Scientific Research Applications

Application in Synthetic Organic Chemistry

The Specific Scientific Field

The tert-butoxycarbonyl (Boc) group finds large applications in the field of Synthetic Organic Chemistry .

Comprehensive and Detailed Summary of the Application

The Boc group is used for the protection of amines in organic synthesis. It is particularly useful due to its ease of installation and removal. The Boc group can be installed using Boc2O (di-tert-butyl dicarbonate) in the presence of a base, and can be removed using acidic conditions .

Detailed Description of the Methods of Application or Experimental Procedures

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The flow process is more efficient, versatile, and sustainable compared to the batch process .

Thorough Summary of the Results or Outcomes Obtained

The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch process . However, the specific results or quantitative data related to this process are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQMBOWAEPNWLI-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate

CAS RN

328086-60-8
Record name Methyl (αS,3S)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-3-pyrrolidinepropanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85KK39SU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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